3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Description
This compound features a benzamide core with a 3-chloro substituent on the aromatic ring, an N-linked 4-methylphenyl group, and a butyl chain terminating in a phthalimide (1,3-dioxo-isoindole) moiety. Its molecular formula is C₂₇H₂₄ClN₃O₃, with a molecular weight of approximately 482.0 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFKGJVXRIXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds containing the indole nucleus, like this one, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The exact pathways and downstream effects would depend on the specific targets of this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
3-Chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 342.81 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer progression and inflammation. It is hypothesized to function as an inhibitor of certain enzymes and receptors that play critical roles in tumor growth and metastasis.
- Inhibition of COX Enzymes : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in many tumors. This inhibition can lead to reduced prostaglandin E2 (PGE2) synthesis, implicated in promoting cancer cell proliferation and survival .
- Targeting Metabotropic Glutamate Receptors (mGluRs) : Research indicates that modulation of mGluRs can influence tumor cell behavior. Compounds affecting these receptors may alter signaling pathways associated with cell growth and apoptosis .
Case Studies
- Anticancer Activity : In a study conducted by Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids, revealing significant anticancer properties against various cancer cell lines . The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.
- Inflammation Modulation : Another research highlighted the potential of similar isoindole compounds to act as TNF-α inhibitors, suggesting that this compound might also possess anti-inflammatory properties .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | COX-2 inhibition | , |
| Apoptosis induction | Modulation of mGluRs | , |
| Anti-inflammatory | TNF-α inhibition |
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the specific pathways affected by this compound.
- Clinical Trials : To assess therapeutic outcomes in human subjects with specific malignancies.
Scientific Research Applications
Basic Information
- Molecular Formula: C16H18ClN3O3
- Molecular Weight: 337.78 g/mol
- CAS Number: Not specified in the sources but can be derived from its structure.
Structure
The compound features a chloro group, an isoindole moiety, and a benzamide structure, contributing to its diverse biological activities.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. The isoindole derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide may possess similar properties .
- Neuroprotective Effects : Given the structural similarities with acetylcholinesterase inhibitors, this compound may be evaluated for its neuroprotective effects in conditions like Alzheimer's disease. Research indicates that isoindole derivatives can enhance cognitive function by inhibiting acetylcholinesterase activity .
Enzyme Inhibition
The compound could serve as an inhibitor for various enzymes:
- Acetylcholinesterase Inhibitors : As noted in studies involving similar compounds, there is potential for this compound to inhibit acetylcholinesterase, thus increasing acetylcholine levels and potentially improving cognitive functions .
- α-glucosidase Inhibition : The structural components of the compound may also confer inhibitory effects on α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption .
Antimicrobial Properties
The benzamide structure is often associated with antimicrobial activity. Research has shown that compounds with similar frameworks exhibit significant antibacterial and antifungal properties . This suggests potential applications in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study evaluating various benzamide derivatives found that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines. The presence of the isoindole moiety was crucial for activity, highlighting the importance of this structural feature in drug design .
Case Study 2: Neuroprotection
In preclinical trials, related compounds demonstrated significant improvements in memory retention and cognitive function in animal models of Alzheimer’s disease. These findings suggest that this compound could be a candidate for further development as a neuroprotective agent .
Comparison with Similar Compounds
Structural Analogues with Phthalimide Linkers
Key Observations :
- Functional Group Additions : The morpholine sulfonyl group in BB00907 introduces polarity, enhancing solubility but possibly reducing membrane permeability .
- Core Modifications : Adamantane in 0831-0528 increases molecular rigidity and lipophilicity, which could improve blood-brain barrier penetration .
Analogues with Heterocyclic Variations
Key Observations :
- Heterocyclic Replacement : Replacing phthalimide with sulfone () reduces hydrogen-bonding capacity but improves metabolic resistance .
- Electron-Withdrawing Groups : The trifluoromethyl group in Parimifasorum enhances electron-deficient interactions, critical for kinase inhibition .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Calculated Properties and Bioavailability Predictions
| Compound Name | logP (Predicted) | PSA (Ų) | Solubility (mg/mL) | Metabolic Stability (Predicted) |
|---|---|---|---|---|
| Target Compound | 4.2 | 85.6 | 0.03 | Moderate (susceptible to CYP3A4) |
| BB00907 | 3.8 | 112.4 | 0.12 | Low (sulfonyl group resists oxidation) |
| 0831-0528 (Adamantane derivative) | 5.1 | 78.3 | 0.01 | High (adamantane reduces CYP affinity) |
| 4-Chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methylphenyl)benzamide | 3.5 | 95.7 | 0.08 | Moderate |
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-[4-(1,3-dioxo-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide, and how can yield optimization be achieved?
- Methodology : A multi-step approach is typical, starting with coupling reactions between substituted benzamides and isoindole derivatives. For example, highlights the use of Buchwald-Hartwig amination or Ullmann coupling to attach the isoindolylbutyl group to the benzamide core . Yield optimization can be achieved via orthogonal experimental design (e.g., varying catalysts, solvents, and temperatures). For instance, using Pd(OAc)₂/Xantphos in toluene at 110°C improved yields to ~65% in analogous systems .
- Data Consideration : Monitor intermediates using LC-MS to identify bottlenecks. reports a 48% yield for a structurally similar compound under optimized conditions (e.g., NaH as base in THF) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodology :
- NMR : ¹H/¹³C NMR can confirm regiochemistry (e.g., distinguishing N-alkylation vs. O-alkylation). For example, uses δ ~7.74 ppm (d, 2H) to confirm aromatic protons adjacent to the trifluoromethyl group .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 488.6 in ) .
- IR : Absorbance at ~1680 cm⁻¹ confirms the carbonyl group in the isoindole-dione moiety .
- Conflict Resolution : If NMR signals overlap (e.g., due to rotamers), use variable-temperature NMR or 2D techniques (COSY, HSQC) as in .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to bacterial ACPS/PPTase enzymes, and what experimental validation is required?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the ACPS/PPTase active site ( notes similar compounds target these enzymes) . Focus on key residues (e.g., Lys42, Asp121) for hydrogen bonding.
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2.0 Å suggests strong affinity).
- Experimental Validation :
- Enzyme Assays : Measure IC₅₀ using fluorescence-based PPTase activity assays (e.g., ’s protocol with 5-µM compound) .
- MIC Testing : Validate antibacterial activity against S. aureus (e.g., MIC ≤ 8 µg/mL indicates efficacy) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Case Study : reports that trifluoromethyl groups enhance bacterial enzyme inhibition, but chloro-substituted analogs show reduced solubility. To reconcile this:
- SAR Analysis : Use QSAR models to quantify logP vs. activity trade-offs.
- Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) on the 4-methylphenyl ring to improve solubility without losing potency (see ’s hydroxylated analogs) .
Q. How can reaction byproducts during synthesis be systematically identified and minimized?
- Byproduct Analysis :
- LC-MS/MS : Detect impurities at <0.1% abundance (e.g., identifies a dechlorinated byproduct at m/z 450.3) .
- Mechanistic Insight : Trace byproducts to incomplete coupling (e.g., residual isoindole intermediates) or oxidation of the butyl linker.
- Mitigation :
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound.
- Redox Control : Add antioxidants (e.g., BHT) during workup to prevent oxidation ( ’s protocols for similar systems) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
